molecular formula C16H8N2O4 B8043575 12-Nitronaphtho[2,3-b]indolizine-6,11-dione

12-Nitronaphtho[2,3-b]indolizine-6,11-dione

Cat. No.: B8043575
M. Wt: 292.24 g/mol
InChI Key: WSWRXXYAXBCNQY-UHFFFAOYSA-N
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Description

12-Nitronaphtho[2,3-b]indolizine-6,11-dione is a complex organic compound belonging to the naphthoquinone family

Properties

IUPAC Name

12-nitronaphtho[2,3-b]indolizine-6,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N2O4/c19-15-9-5-1-2-6-10(9)16(20)14-12(15)13(18(21)22)11-7-3-4-8-17(11)14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWRXXYAXBCNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N4C=CC=CC4=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Nitronaphtho[2,3-b]indolizine-6,11-dione typically involves a one-pot multicomponent reaction[_{{{CITATION{{{1{Synthesis, Characterization and Photophysical Properties of Naphtho[2,3 ...](https://link.springer.com/article/10.1007/s10895-015-1687-x). This reaction usually includes naphthoquinone, indandione, and pyridine derivatives as starting materials[{{{CITATION{{{_1{Synthesis, Characterization and Photophysical Properties of Naphtho2,3 .... The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions, using larger reactors, and implementing purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 12-Nitronaphtho[2,3-b]indolizine-6,11-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthesis, Characterization and Photophysical Properties of Naphtho2,3 ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to introduce different substituents onto the compound.

Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the reagents and conditions used. For example, oxidation can produce quinone derivatives, while reduction can yield hydroquinone derivatives.

Scientific Research Applications

Chemistry: In chemistry, 12-Nitronaphtho[2,3-b]indolizine-6,11-dione is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has potential applications in biological research, particularly in the study of cellular processes. Its fluorescent properties make it useful as a molecular probe for imaging and tracking biological molecules.

Medicine: In medicine, this compound may be explored for its therapeutic properties. Its ability to interact with biological targets could lead to the development of new drugs.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other materials that require specific chemical properties.

Mechanism of Action

The mechanism by which 12-Nitronaphtho[2,3-b]indolizine-6,11-dione exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific proteins or enzymes, altering their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Naphthoquinone derivatives

  • Indolizine derivatives

  • Quinone-based fluorophores

Uniqueness: 12-Nitronaphtho[2,3-b]indolizine-6,11-dione stands out due to its unique structure and properties. Its ability to undergo various chemical reactions and its fluorescent properties make it distinct from other similar compounds.

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